molecular formula C12H14N2 B11740443 1-(2-Aminophenyl)cyclopentanecarbonitrile

1-(2-Aminophenyl)cyclopentanecarbonitrile

Cat. No.: B11740443
M. Wt: 186.25 g/mol
InChI Key: ITTDNDBQKKNEJT-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H14N2. It is characterized by the presence of an aminophenyl group attached to a cyclopentanecarbonitrile moiety.

Preparation Methods

The synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-aminobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Aminophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminophenyl)cyclopentanecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

1-(2-Aminophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(2-aminophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H14N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-8,14H2

InChI Key

ITTDNDBQKKNEJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2N

Origin of Product

United States

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